7,8-Dibromo-4,8-dimethylnon-3-enenitrile
Description
Properties
CAS No. |
59664-57-2 |
|---|---|
Molecular Formula |
C11H17Br2N |
Molecular Weight |
323.07 g/mol |
IUPAC Name |
7,8-dibromo-4,8-dimethylnon-3-enenitrile |
InChI |
InChI=1S/C11H17Br2N/c1-9(5-4-8-14)6-7-10(12)11(2,3)13/h5,10H,4,6-7H2,1-3H3 |
InChI Key |
GFHIYEZGKJKLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC#N)CCC(C(C)(C)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile typically involves the bromination of 4,8-dimethylnon-3-enenitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
On an industrial scale, the production of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
7,8-Dibromo-4,8-dimethylnon-3-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The double bond can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Reduction: Lithium aluminum hydride (LiAlH4) in ether for nitrile reduction.
Oxidation: m-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane for epoxidation.
Major Products Formed
Substitution: Formation of azido derivatives.
Reduction: Formation of primary amines.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
7,8-Dibromo-4,8-dimethylnon-3-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,8-Dibromo-4,8-dimethylnon-3-enenitrile involves its interaction with molecular targets through its functional groups. The bromine atoms and nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional and substituent similarities with brominated heterocycles and nitrile-containing molecules. Key comparisons include:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
Table 2: Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
